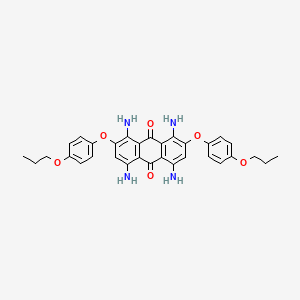

1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its molecular formula is C₂₈H₂₄N₄O₆ , and it has a molecular weight of approximately 480.5 g/mol.

- The compound features a central anthracene core with four amino groups and two 4-propoxyphenoxy substituents.

1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione: , also known by its systematic name , is a complex organic compound.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves multi-step reactions. One approach is to start with anthracene-9,10-dione and sequentially introduce amino groups and propoxyphenoxy substituents.

Reaction Conditions: Specific conditions depend on the synthetic route, but typical steps involve reagents like ammonia, alkylating agents, and oxidative coupling.

Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions yield derivatives with modified amino or phenoxy groups.

Scientific Research Applications

Chemistry: Used as a model compound for studying complex aromatic systems and reaction mechanisms.

Biology: Investigated for potential biological activities due to its unique structure.

Medicine: Research into its potential as an anticancer agent or other therapeutic applications.

Industry: Limited industrial applications, but its properties may inspire new materials.

Mechanism of Action

- The exact mechanism remains an active area of research.

- Potential targets could include DNA, enzymes, or cellular receptors.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Its specific combination of amino and phenoxy groups sets it apart.

Remember that this compound’s applications and properties are still being explored, and further research will enhance our understanding

Biological Activity

1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound's structural characteristics contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C32H32N4O6

- Molecular Weight : 548.63 g/mol

The biological activity of this compound primarily involves its interaction with cellular components and pathways:

- DNA Interaction : The compound has been shown to form stable drug-DNA adducts, which can interfere with DNA replication and transcription processes. This mechanism is critical for its anticancer properties.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 have been observed following treatment.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antitumor Efficacy in Leukemia : A study demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation in K562 cells. The compound induced apoptosis characterized by increased caspase activity and altered expression of Bcl-2 family proteins.

- Colon Cancer Models : In HCT116 colon cancer cells, the compound exhibited potent cytotoxic effects with an IC50 value indicating effective concentration ranges for therapeutic applications. The mechanism involved mitochondrial pathway activation leading to apoptosis.

Properties

CAS No. |

88600-86-6 |

|---|---|

Molecular Formula |

C32H32N4O6 |

Molecular Weight |

568.6 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C32H32N4O6/c1-3-13-39-17-5-9-19(10-6-17)41-23-15-21(33)25-27(29(23)35)32(38)28-26(31(25)37)22(34)16-24(30(28)36)42-20-11-7-18(8-12-20)40-14-4-2/h5-12,15-16H,3-4,13-14,33-36H2,1-2H3 |

InChI Key |

NKLTYHHQIFWHTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OCCC)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.